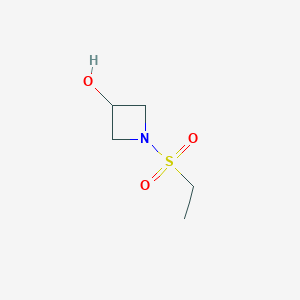

1-(Ethylsulfonyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18732481

Molecular Formula: C5H11NO3S

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H11NO3S |

|---|---|

| Molecular Weight | 165.21 g/mol |

| IUPAC Name | 1-ethylsulfonylazetidin-3-ol |

| Standard InChI | InChI=1S/C5H11NO3S/c1-2-10(8,9)6-3-5(7)4-6/h5,7H,2-4H2,1H3 |

| Standard InChI Key | HFIOTINACHQWDE-UHFFFAOYSA-N |

| Canonical SMILES | CCS(=O)(=O)N1CC(C1)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-(ethylsulfonyl)azetidin-3-ol consists of an azetidine ring—a saturated four-membered heterocycle containing three carbon atoms and one nitrogen atom. The nitrogen is substituted with an ethylsulfonyl group (), while the 3-position of the ring bears a hydroxyl group (). This configuration confers both polar and hydrophobic characteristics, enabling interactions with biological targets such as JAK enzymes .

Physical and Chemical Characteristics

The compound typically presents as an off-white to light yellow solid with a melting point range of 67–69°C . Its predicted density is , and it exhibits limited solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol . The pKa value is estimated at , reflecting the strong electron-withdrawing effects of the sulfonyl group .

Table 1: Physicochemical Properties of 1-(Ethylsulfonyl)azetidin-3-ol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 186.23 g/mol |

| Melting Point | 67–69°C |

| Density | |

| Solubility | Slight in DMSO, Methanol |

| pKa |

Synthesis and Manufacturing

Conventional Synthesis Routes

The most widely reported synthesis begins with azetidine-3-ol hydrochloride, which undergoes sulfonylation with ethanesulfonyl chloride in a biphasic system comprising tetrahydrofuran (THF) and an aqueous base (e.g., sodium hydroxide) . The reaction proceeds at 20°C for 1–5 hours, yielding 1-(ethylsulfonyl)azetidin-3-ol after extraction with toluene or p-cymene .

Green Chemistry Approaches

Recent advancements emphasize sustainability. A 2019 study demonstrated a microchannel reactor-based method starting from 2-(chloromethyl)oxirane and benzylamine, which avoids hazardous reagents and improves yield (72%) . This approach leverages TEMPO-mediated oxidation and Wittig reactions to streamline the synthesis of intermediates like tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .

Pharmacological Applications

Role in Baricitinib Production

1-(Ethylsulfonyl)azetidin-3-ol is a critical intermediate in the multi-step synthesis of Baricitinib, an FDA-approved JAK1/JAK2 inhibitor . Baricitinib disrupts the JAK-STAT signaling pathway, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) .

Mechanism of Action

The compound’s ethylsulfonyl group enhances binding affinity to JAK enzymes by forming hydrogen bonds with kinase domain residues. Inhibition of JAK1/JAK2 suppresses downstream STAT protein phosphorylation, mitigating inflammation in autoimmune conditions .

Structural Analogs and Derivatives

Related Azetidine Derivatives

Several analogs share the azetidine core but differ in substituents. For example, 1-(ethanesulfonyl)azetidin-3-one (CAS 1401222-91-0) replaces the hydroxyl group with a ketone, altering reactivity and biological activity .

Table 2: Comparison of Azetidine Derivatives

Industrial and Research Implications

Scalability Challenges

Traditional batch synthesis faces issues with exothermic reactions and byproduct formation. Continuous-flow systems, such as microchannel reactors, address these challenges by improving heat transfer and reaction control .

Future Directions

Ongoing research explores the compound’s utility in synthesizing novel JAK inhibitors and its potential applications in oncology. Modifications to the sulfonyl group or azetidine ring could yield derivatives with enhanced selectivity and reduced off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume